2-Chlorotoluene-d7

Descripción general

Descripción

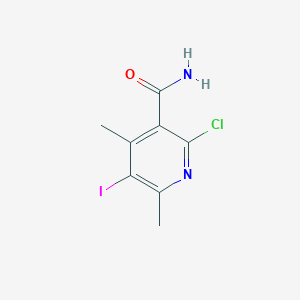

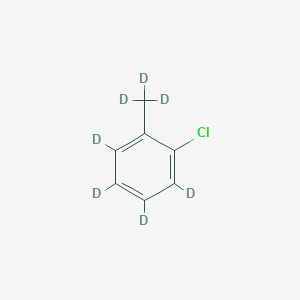

2-Chlorotoluene-d7 is a chemical compound with the molecular formula C7D7Cl . It has an average mass of 133.627 Da and a monoisotopic mass of 133.067566 Da .

Synthesis Analysis

The synthesis of 2-chlorotoluene involves the reaction of 2-chlorotoluene with chlorine in the presence of phosphorus pentachloride . This reaction is known to yield high amounts of 2-chlorobenzotrichloride . Another method involves the diazotization of 2- and 4-toluidines (i.e., 2- and 4-aminotoluene), followed by treatment with cuprous chloride .Molecular Structure Analysis

The molecular structure of 2-Chlorotoluene-d7 consists of seven carbon atoms, seven deuterium atoms (a stable isotope of hydrogen), and one chlorine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

2-Chlorotoluene can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It’s important to note that it reacts violently with dimethyl sulfoxide .Physical And Chemical Properties Analysis

2-Chlorotoluene-d7 is a colorless liquid with an aromatic odor . It exhibits slight solubility in water . It has a density higher than water, causing it to sink when mixed with water . It can react with various substances, making it incompatible with certain agents . Additionally, it is flammable in nature .Aplicaciones Científicas De Investigación

Solvent in Organic Chemistry

2-Chlorotoluene-d7 is widely used as a solvent in organic chemistry . It serves as a medium to dissolve and carry other substances, facilitating various chemical reactions and processes .

Intermediate in Dye Synthesis

This compound acts as an important intermediate in dye synthesis . Its unique properties make it suitable for facilitating the synthesis of various dyes .

Pharmaceuticals Production

2-Chlorotoluene-d7 is extensively used in the production of pharmaceuticals . It can be oxidized with permanganate to produce o-chlorobenzoic acid, which finds use in the manufacturing of various organic compounds .

Synthetic Rubber Production

In the field of materials science, 2-Chlorotoluene-d7 is used in the production of synthetic rubber compounds . Its solvency properties make it suitable for a range of applications in the chemical industry .

Preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol

The compound is utilized in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol, which have applications in pharmaceutical and chemical processes .

Precursor in Aryl Coupling Products Synthesis

2-Chlorotoluene-d7 serves as a precursor in the synthesis of aryl coupling products through palladium-catalyzed Negishi cross-coupling reactions . This method allows for the formation of complex organic molecules with aryl groups .

Buchwald-Hartwig Amination Reactions

It can be employed in Buchwald-Hartwig amination reactions to synthesize arylamines, which play a crucial role in the development of pharmaceuticals and materials science .

Thermophysical Property Data Research

2-Chlorotoluene-d7 is also used in research for generating critically evaluated thermophysical property data . This data is essential for understanding the compound’s behavior under various conditions, which can inform its use in different applications .

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSQPLPBRSHTTG-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorotoluene-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)

![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)

![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)

![4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1436150.png)

![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)